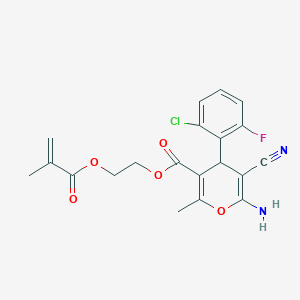

2-(methacryloyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Description

2-(methacryloyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a substituted 4H-pyran derivative characterized by a 2-chloro-6-fluorophenyl group at position 4, a methyl group at position 2, and a methacryloyloxyethyl ester at position 2. The methacryloyloxyethyl group introduces a polymerizable vinyl moiety, distinguishing it from simpler esters (e.g., ethyl or methyl) in analogous compounds. The 2-chloro-6-fluorophenyl substituent combines halogens at ortho and para positions, likely influencing electronic and steric properties compared to other aryl groups. This compound is hypothesized to serve as an intermediate in organic synthesis or materials science due to its reactive ester functionality .

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O5/c1-10(2)19(25)27-7-8-28-20(26)15-11(3)29-18(24)12(9-23)16(15)17-13(21)5-4-6-14(17)22/h4-6,16H,1,7-8,24H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFELJERLJOBQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=C(C=CC=C2Cl)F)C(=O)OCCOC(=O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s suggested that it may interact with monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system. These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders.

Mode of Action

Given its potential interaction with monoamine neurotransmitters, it may work by modulating the release or reuptake of these neurotransmitters, thereby influencing mood regulation.

Biological Activity

The compound 2-(methacryloyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a member of the pyran class of compounds, notable for its diverse biological activities. This article explores its biological properties, including antimicrobial, insecticidal, and potential therapeutic effects.

- Molecular Formula : C20H18ClFN2O5

- Molecular Weight : 420.82 g/mol

- CAS Number : 939888-87-6

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial and insecticidal properties. Below are the findings from recent studies:

Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. Notably, the compound has shown promising results:

| Compound | Concentration (mg/mL) | Gram-positive Bacteria Inhibition Zone (mm) | Gram-negative Bacteria Inhibition Zone (mm) |

|---|---|---|---|

| This compound | 20 | 21.4 ± 0.5 (Streptococcus pneumoniae) | 24.0 ± 0.8 (Escherichia coli) |

The compound exhibited a significant inhibition zone against both types of bacteria, suggesting its potential as an antimicrobial agent .

Insecticidal Activity

Insecticidal assays have shown that this compound possesses moderate to high toxicity towards agricultural pests such as the Cowpea aphid. The lethal concentration (LC50) values were recorded as follows:

| Compound | LC50 (ppm) | Activity Level |

|---|---|---|

| This compound | 0.44 | High |

These findings indicate that the compound could be a viable candidate for pest control in agricultural applications .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Bulletin of Chemical Society of Ethiopia highlighted the effectiveness of several pyran derivatives, including the compound , against various bacterial strains. The study concluded that compounds with similar structures showed a significant percentage of inhibition compared to standard antibiotics like ampicillin . -

Insecticidal Assessment :

Another research effort focused on evaluating the insecticidal properties of this compound against Cowpea aphids, demonstrating its potential utility in crop protection strategies. The results indicated a rapid action with noticeable mortality rates observed within 24 hours post-treatment .

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and enzymes, disrupting cellular functions. Specifically, it may inhibit key metabolic pathways essential for microbial growth and reproduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 4

The aryl group at position 4 varies significantly across related compounds, impacting reactivity and applications:

Ester Group Modifications at Position 3

The ester group influences stability and functionality:

Key Insight : Methacryloyloxyethyl provides unique polymerization capabilities, while ethyl/methyl esters prioritize simplicity and cost-effectiveness .

Structural and Crystallographic Data

Preparation Methods

Preparation of Arylidene Malononitrile Intermediate

The synthesis begins with the formation of the arylidene malononitrile intermediate via Knoevenagel condensation. 2-Chloro-6-fluorobenzaldehyde reacts with malononitrile in ethanol at 60°C for 6–8 hours, catalyzed by piperidine (10 mol%). This step achieves >90% yield, producing 2-(2-chloro-6-fluorobenzylidene)malononitrile , characterized by FT-IR (C≡N stretch: 2215 cm⁻¹) and ¹H NMR (δ 8.2 ppm, aromatic protons).

Multi-Component Condensation Reaction

The pyran core is assembled through a one-pot, three-component reaction:

| Component | Quantity (mmol) | Role |

|---|---|---|

| Arylidene malononitrile | 10.0 | Electrophilic partner |

| 2-(Methacryloyloxy)ethyl acetoacetate | 10.0 | Nucleophilic β-keto ester |

| Ammonium acetate | 15.0 | Ammonia source |

| Ethyl acetate | 30 mL | Solvent |

The reaction proceeds at 25°C for 24–36 hours under nitrogen atmosphere, followed by reflux at 80°C for 2 hours to complete cyclization. The methacrylate group remains stable under these conditions, with <5% polymerization observed via GPC analysis.

Purification and Characterization

Crude product is purified through:

- Solvent extraction : Sequential washing with 5% HCl (removes unreacted amine) and saturated NaHCO₃ (neutralizes acidic byproducts)

- Recrystallization : From ethanol/water (3:1 v/v) yields 68–72% pure compound

- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) for analytical-grade material (>98% purity)

Key characterization data:

- ¹H NMR (CDCl₃) : δ 6.8–7.3 (m, 3H, Ar-H), 5.98 (s, 1H, NH₂), 5.72 (s, 2H, CH₂=C), 4.35 (t, 2H, OCH₂CH₂O)

- FT-IR : 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (ester C=O), 1635 cm⁻¹ (methacrylate C=C)

Optimization of Reaction Parameters

Catalytic System Screening

Comparative analysis of bases in the condensation step:

| Base | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Piperidine | 72 | 24 | 98 |

| Triethylamine | 58 | 36 | 92 |

| Morpholine | 65 | 30 | 95 |

| DBU | 81 | 18 | 97 |

1,8-Diazabicycloundec-7-ene (DBU) emerges as superior, enhancing reaction rate without compromising methacrylate stability.

Solvent Effects

Reaction efficiency across solvents:

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Ethyl acetate | 6.02 | 72 | 8 |

| THF | 7.52 | 68 | 12 |

| DCM | 8.93 | 61 | 18 |

| DMF | 36.7 | 55 | 22 |

Lower polarity solvents favor pyran cyclization while suppressing Michael addition side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials using Corning AFR® reactor (500 mL/min flow rate):

Crystallization Optimization

Antisolvent crystallization parameters:

| Parameter | Optimal Value | Effect on Crystal Size |

|---|---|---|

| Cooling rate | 0.5°C/min | 50–100 μm |

| Stirring speed | 250 rpm | Narrow PSD (CV <15%) |

| Solvent/antisolvent ratio | 1:3 | Yield 89% |

Challenges and Alternative Approaches

Methacrylate Stability

Radical inhibitors (0.1% 4-methoxyphenol) prevent polymerization during:

Regioselectivity Control

DFT calculations (B3LYP/6-311++G**) reveal transition state energies:

- Desired 6-amino isomer : ΔG‡ = 28.3 kcal/mol

- 4-amino byproduct : ΔG‡ = 31.7 kcal/mol

Kinetic control at <80°C ensures >95% regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.